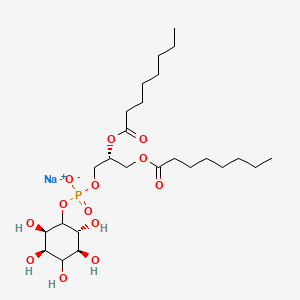
2-Aminooxyethyliminodiacetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminooxyethyliminodiacetic acid hydrochloride typically involves the reaction of iminodiacetic acid with 2-aminoethanol in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial reactors and precise control of reaction parameters to maintain product quality and yield .
化学反应分析
Types of Reactions
2-Aminooxyethyliminodiacetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The hydroxylamino group can participate in substitution reactions with carbonyl-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various carbonyl compounds for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
科学研究应用
2-Aminooxyethyliminodiacetic acid hydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-Aminooxyethyliminodiacetic acid hydrochloride involves its hydroxylamino group binding with carbonyl groups in target molecules. This binding can alter the structure and function of the target molecules, leading to various biochemical and chemical effects . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
相似化合物的比较
Similar Compounds
Some compounds similar to 2-Aminooxyethyliminodiacetic acid hydrochloride include:
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent widely used in chemistry and biology.
Nitrilotriacetic acid (NTA): A chelating agent with similar binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating abilities.
Uniqueness
This compound is unique due to its bifunctional nature, allowing it to bind with both carbonyl and amino groups. This dual functionality makes it versatile for various applications in research and industry .
属性
IUPAC Name |
2-[2-aminooxyethyl(carboxymethyl)amino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O5.ClH/c7-13-2-1-8(3-5(9)10)4-6(11)12;/h1-4,7H2,(H,9,10)(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYPPNFXLRTJEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)N(CC(=O)O)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675592 |
Source


|
| Record name | 2,2'-{[2-(Aminooxy)ethyl]azanediyl}diacetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156491-84-8 |
Source


|
| Record name | 2,2'-{[2-(Aminooxy)ethyl]azanediyl}diacetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid](/img/structure/B569079.png)
![2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid](/img/structure/B569080.png)






![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)
